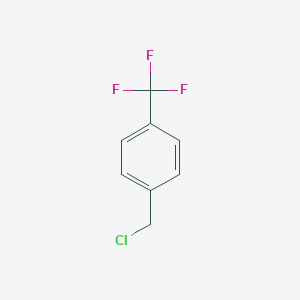

4-(Trifluormethyl)benzychlorid

Übersicht

Beschreibung

4-(Trifluoromethyl)benzyl chloride is a chemical compound of significant interest in organic synthesis and chemical research due to its versatile reactivity and utility as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structural features, including the trifluoromethyl group, impart distinctive physical and chemical properties that make it a valuable substrate in organic chemistry.

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)benzyl chloride and related compounds involves various strategies, including phase transfer catalysis. For example, benzyl triethyl ammonium chloride has been utilized as an effective phase transfer catalyst in synthesizing complex organic molecules under specific reaction conditions, such as oxidation with potassium permanganate in alkaline conditions (Lu, 2014).

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)benzyl chloride and its derivatives has been elucidated through various analytical techniques, including X-ray crystallography. Detailed structural characterization reveals the arrangement of atoms and the geometric configuration, which are crucial for understanding the reactivity and interactions of the molecule (Bosch & Barnes, 2001).

Chemical Reactions and Properties

The reactivity of 4-(Trifluoromethyl)benzyl chloride includes its participation in various chemical reactions, such as the formation of organocobalt complexes through electrochemical reduction. These reactions are catalyzed by specific catalysts like Co(salen), leading to the formation of organometallic compounds with unique properties and applications in organic synthesis (Isse, Gennaro, & Vianello, 1998).

Wissenschaftliche Forschungsanwendungen

Synthese von Dithiocarbamaten

4-(Trifluormethyl)benzychlorid kann zur Synthese einer neuartigen Reihe von Dithiocarbamaten verwendet werden. Dies wird durch eine Reaktion mit Natriumsalzen von N,N-disubstituierten Dithiocarbamidsäuren erreicht .

Synthese von Chinazolinen

Nachpolymerisationsreaktionen

This compound kann in Nachpolymerisationsreaktionen verwendet werden. Diese Reaktionen sind entscheidend für die Entwicklung fortschrittlicher Materialien mit maßgeschneiderten Eigenschaften.

Fluorierungs- und Trifluormethylierungsreaktionen

Diese Verbindung kann auch in Fluorierungs- und Trifluormethylierungsreaktionen verwendet werden. Diese Reaktionen sind auf dem Gebiet der organischen Chemie wichtig für die Einführung von Fluor- oder Trifluormethylgruppen in Moleküle.

Safety and Hazards

Wirkmechanismus

Target of Action

4-(Trifluoromethyl)benzyl chloride is an organic intermediate . It is primarily used in the synthesis of novel series of dithiocarbamates . Dithiocarbamates are a class of compounds that have a wide range of applications, including use as fungicides in agriculture .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can react with sodium salts of N,N-disubstituted dithiocarbamic acids to produce a series of dithiocarbamates . The trifluoromethyl group in the compound can enhance the reactivity and selectivity of these reactions .

Biochemical Pathways

For example, some dithiocarbamates inhibit the enzyme alcohol dehydrogenase, disrupting the metabolism of alcohol .

Result of Action

The molecular and cellular effects of 4-(Trifluoromethyl)benzyl chloride depend on the specific reactions it undergoes and the compounds it helps synthesize. For instance, when used to synthesize dithiocarbamates, the resulting compounds can have various effects, such as fungicidal activity .

Action Environment

The action, efficacy, and stability of 4-(Trifluoromethyl)benzyl chloride can be influenced by various environmental factors. For example, the compound is sensitive to moisture, and contact with water can lead to the release of toxic gases . Therefore, it should be stored in a dry, dark place .

Eigenschaften

IUPAC Name |

1-(chloromethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHDHQVROPEJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239870 | |

| Record name | p-Trifluoromethylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

939-99-1 | |

| Record name | p-Trifluoromethylbenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Trifluoromethylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)benzyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

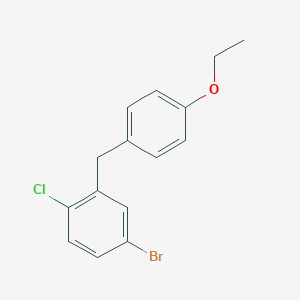

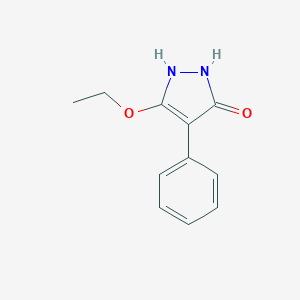

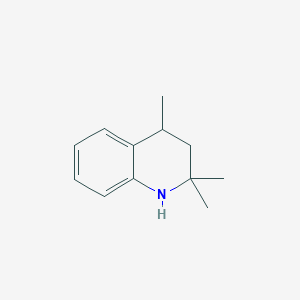

Feasible Synthetic Routes

Q & A

Q1: How is 4-(trifluoromethyl)benzyl chloride utilized in the synthesis of dithiocarbamates, and what structural information about the resulting compounds was obtained?

A1: 4-(trifluoromethyl)benzyl chloride serves as a key starting material in the synthesis of a series of novel dithiocarbamates. The synthesis involves reacting 4-(trifluoromethyl)benzyl chloride with various sodium salts of N,N-disubstituted dithiocarbamic acids []. This reaction yields a diverse library of dithiocarbamate derivatives, expanding the structural diversity for exploring their biological activities.

Q2: What is the significance of evaluating these novel dithiocarbamates for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)?

A2: Inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing Alzheimer's disease. These enzymes break down the neurotransmitter acetylcholine, which is crucial for learning and memory. By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, potentially alleviating the cognitive decline associated with Alzheimer's disease [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B57487.png)

![Furo[3,2-c]pyridine-3-carboxamide](/img/structure/B57490.png)

![2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B57494.png)

![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B57495.png)

![1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride](/img/structure/B57497.png)